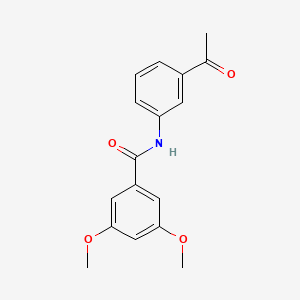

N-(3-acetylphenyl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-acetylphenyl)-3,5-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to the phenyl ring and two methoxy groups attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 3-acetylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

Oxidation: 3-(3,5-dimethoxybenzamido)benzoic acid.

Reduction: 3-(3,5-dimethoxybenzamido)phenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-acetylphenyl)-3,5-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further research in drug development.

Industry: The compound is also explored for its applications in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-3,5-dimethoxybenzamide exerts its effects is primarily through its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The acetyl and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

- N-(4-acetylphenyl)-3,5-dimethoxybenzamide

- N-(3-acetylphenyl)-4-methoxybenzamide

- N-(3-acetylphenyl)-3,4-dimethoxybenzamide

Uniqueness: N-(3-acetylphenyl)-3,5-dimethoxybenzamide is unique due to the specific positioning of the acetyl and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it a valuable compound for targeted applications in research and industry.

Biological Activity

N-(3-acetylphenyl)-3,5-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article provides a detailed exploration of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its structural components:

- Chemical Formula : C17H17N1O4

- Molecular Weight : 299.32 g/mol

- IUPAC Name : this compound

The compound features an acetyl group attached to a phenyl ring and two methoxy groups on another aromatic ring, contributing to its lipophilicity and potential bioactivity.

Research indicates that this compound may exert its biological effects through modulation of various signaling pathways. Notably:

- Wnt/Frizzled Signaling Pathway : This pathway is crucial in regulating cell proliferation and differentiation. Compounds targeting this pathway are being explored for their therapeutic potential in cancer treatment. This compound has been identified as a potential inhibitor of this pathway, suggesting its role in anticancer strategies .

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound:

- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., SW480 colorectal cancer cells) have shown that this compound can significantly reduce cell viability with an IC50 value in the micromolar range. For example, treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and Bax expression .

- Mechanistic Insights : The compound appears to induce apoptosis by downregulating pro-survival proteins (e.g., Bcl-2) and upregulating pro-apoptotic factors. This was evidenced by Western blot analyses showing altered protein expression profiles post-treatment .

Antibacterial and Antifungal Properties

Research also suggests that this compound exhibits antibacterial and antifungal activities:

- In Vitro Studies : The compound has shown effectiveness against various bacterial strains (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The minimum inhibitory concentration (MIC) values indicate promising activity comparable to standard antibiotics .

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on SW480 colorectal cancer cells. The findings included:

- Treatment Duration : Cells were treated for 24, 48, and 72 hours.

- Results : A significant increase in apoptotic cells was observed (from 20.81% to 61.53% at 120 µg/mL), indicating strong pro-apoptotic activity .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria and fungi:

Properties

IUPAC Name |

N-(3-acetylphenyl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(19)12-5-4-6-14(7-12)18-17(20)13-8-15(21-2)10-16(9-13)22-3/h4-10H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOWSXYTFMMGRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.